molecular formula C20H22N2O6 B12458112 4-[3-(4-Cyclopropanecarbonylphenoxy)propyl]-1H-imidazole; maleic acid

4-[3-(4-Cyclopropanecarbonylphenoxy)propyl]-1H-imidazole; maleic acid

Cat. No.: B12458112
M. Wt: 386.4 g/mol
InChI Key: RLQFKEYRALXXEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ciproxifan maleate is a potent histamine H3 receptor antagonist and inverse agonist. It is known for its ability to modulate the release of histamine in the brain, which has implications for wakefulness, attention, and cognitive enhancement. The compound has been studied for its potential therapeutic applications in conditions such as Alzheimer’s disease, schizophrenia, and sleep disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ciproxifan maleate involves the reaction of cyclopropyl ketone with 4-(3-(1H-imidazol-4-yl)propyloxy)phenyl methanone. The reaction typically requires specific conditions to ensure the formation of the desired product with high purity. The maleate salt form is achieved by reacting the free base with maleic acid .

Industrial Production Methods

Industrial production of Ciproxifan maleate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the compound’s purity and efficacy. The compound is often produced in powder form with a purity of ≥98% as determined by HPLC .

Chemical Reactions Analysis

Types of Reactions

Ciproxifan maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

Ciproxifan maleate has been extensively studied for its applications in various fields:

    Chemistry: Used as a reference compound in studies involving histamine H3 receptors.

    Biology: Investigated for its effects on neurotransmitter modulation and cognitive functions.

    Medicine: Potential therapeutic applications in treating Alzheimer’s disease, schizophrenia, and sleep disorders. .

    Industry: Utilized in the development of new drugs targeting histamine receptors.

Mechanism of Action

Ciproxifan maleate exerts its effects by antagonizing and inversely agonizing the histamine H3 receptor. This receptor is an inhibitory autoreceptor located on histaminergic nerve terminals. By blocking this receptor, Ciproxifan maleate increases the release of histamine in the brain, which in turn enhances wakefulness and cognitive functions. The compound also affects other neurotransmitters such as dopamine, serotonin, and acetylcholine, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ciproxifan maleate is unique due to its high potency and selectivity for the histamine H3 receptor. It has shown significant efficacy in preclinical studies, particularly in improving cognitive functions and wakefulness without prominent stimulant effects. This makes it a promising candidate for further research and potential therapeutic applications .

Properties

IUPAC Name

but-2-enedioic acid;cyclopropyl-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2.C4H4O4/c19-16(12-3-4-12)13-5-7-15(8-6-13)20-9-1-2-14-10-17-11-18-14;5-3(6)1-2-4(7)8/h5-8,10-12H,1-4,9H2,(H,17,18);1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQFKEYRALXXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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